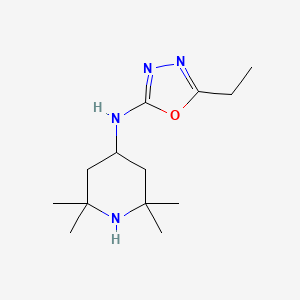
methyl 1H-perimidin-1-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1H-perimidin-1-ylacetate, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a heterocyclic compound that contains a perimidinyl group and an acetate group, making it a versatile molecule that can be used in a variety of applications. In
Mécanisme D'action
The mechanism of action of methyl 1H-perimidin-1-ylacetate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of molecules that play a role in inflammation and pain. methyl 1H-perimidin-1-ylacetate may also act on other targets in the body, but further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
methyl 1H-perimidin-1-ylacetate has been shown to have anti-inflammatory and analgesic effects in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation. methyl 1H-perimidin-1-ylacetate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 1H-perimidin-1-ylacetate in lab experiments is its versatility as a building block for the synthesis of novel materials. methyl 1H-perimidin-1-ylacetate is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using methyl 1H-perimidin-1-ylacetate is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on methyl 1H-perimidin-1-ylacetate. One area of interest is the development of methyl 1H-perimidin-1-ylacetate-based materials with unique properties, such as improved conductivity or mechanical strength. Another area of interest is the development of methyl 1H-perimidin-1-ylacetate-based therapeutics for the treatment of pain and inflammation. Further research is also needed to fully elucidate the mechanism of action of methyl 1H-perimidin-1-ylacetate and its potential targets in the body.
Méthodes De Synthèse
The synthesis method of methyl 1H-perimidin-1-ylacetate involves the reaction of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base such as sodium carbonate. The resulting product is then treated with methyl iodide to obtain methyl 1H-perimidin-1-ylacetate. This synthesis method has been optimized to produce high yields of methyl 1H-perimidin-1-ylacetate with minimal impurities.
Applications De Recherche Scientifique
Methyl 1H-perimidin-1-ylacetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, methyl 1H-perimidin-1-ylacetate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In materials science, methyl 1H-perimidin-1-ylacetate has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, methyl 1H-perimidin-1-ylacetate has been used as a ligand to facilitate various chemical reactions.
Propriétés
IUPAC Name |
methyl 2-perimidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-13(17)8-16-9-15-11-6-2-4-10-5-3-7-12(16)14(10)11/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVBBJBIZSDBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-perimidin-1-ylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)

![9-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684036.png)
![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)
![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)
![3-(2-methoxyethyl)-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B5684056.png)
![1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5684062.png)
![8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5684069.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]acetamide](/img/structure/B5684077.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)